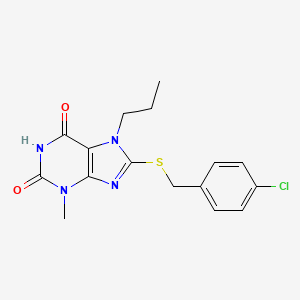![molecular formula C26H19Cl2N3 B2914238 1,3-Bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole CAS No. 861211-50-9](/img/structure/B2914238.png)
1,3-Bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole: is an organic compound characterized by the presence of two 6-chloropyridin-3-yl groups attached to a 1,3-bis(methyl)indole core, with an additional phenyl group at the 2-position of the indole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 2-phenylindole.
Formation of Intermediates: The 6-chloropyridine is first converted into 6-chloropyridin-3-ylmethyl chloride using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The 6-chloropyridin-3-ylmethyl chloride is then reacted with 2-phenylindole in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridinyl derivatives.
Applications De Recherche Scientifique
1,3-Bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide
- 2-Chloro-5-(methylaminomethyl)pyridine
- 6-Chloro-N-methyl-3-pyridinemethanamine
Uniqueness
1,3-Bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole is unique due to its specific structural features, such as the presence of both chloropyridinyl and phenylindole moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for diverse research and industrial applications.
Propriétés
IUPAC Name |
1,3-bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N3/c27-24-12-10-18(15-29-24)14-22-21-8-4-5-9-23(21)31(17-19-11-13-25(28)30-16-19)26(22)20-6-2-1-3-7-20/h1-13,15-16H,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPBCSMBFODPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CC4=CN=C(C=C4)Cl)CC5=CN=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2914157.png)


![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2914163.png)
![N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2914164.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2914166.png)
![(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid](/img/structure/B2914168.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide](/img/structure/B2914169.png)
![[(2,5-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2914171.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide](/img/structure/B2914173.png)
![2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B2914175.png)

![1-(3,4-dimethylphenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914178.png)
